(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
Description
(S,E)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate is a synthetically derived organic compound with a hexanoate backbone. Key structural features include:
- Stereochemistry: The (S,E) configuration denotes an S-configured chiral center at the 2nd carbon and an E-geometry at the imino group (C=N bond) at the 5th position.
- Functional Groups: A tert-butoxycarbonyl (Boc) group protects the amine at the 2nd position, providing stability under basic conditions . A benzyloxyimino group at the 5th position, which may act as a protective or directing group in synthetic pathways . A chloro substituent at the 6th carbon, introducing electron-withdrawing effects that influence reactivity . An ethyl ester at the terminal carboxyl group, enhancing lipophilicity compared to carboxylic acids .
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug candidates requiring selective deprotection strategies.
Properties
IUPAC Name |
ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16+/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOXYKZUGOXAKA-CSUZIONRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC/C(=N\OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Alkylation and Chloroacetate Formation
The foundational step involves synthesizing the α-chloroacetate core. As detailed in Caltech protocols, ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate is prepared via GP-1:
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Reagents : Benzyl carbamate (1.0 equiv), ethyl glyoxalate (50% in toluene, 1.2 equiv), thionyl chloride (3.0 equiv).
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Conditions : Reflux in chloroform (0.1 M) under nitrogen for 12 h.
This method ensures minimal racemization due to inert atmosphere control. The chloroacetate intermediate is stabilized by the benzyloxycarbonyl (Cbz) group, which suppresses β-elimination.
Elongation to 6-Chlorohexanoate Backbone
Chain extension employs a modified Evans aldol strategy:
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Substrate : The α-chloroacetate is treated with Zn-5 (bis(carbimidate)) in 1,2-dichloroethane at reflux for 40 h.
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Stereoselectivity : >99% enantiomeric excess (ee) achieved via chiral oxazoline ligands.
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Isolation : Precipitation as a white solid (67% yield, 6.10 g).
Critical parameters include maintaining anhydrous conditions and precise stoichiometry to avoid diastereomer formation.
Imine Installation and tert-Butoxycarbonyl (Boc) Protection
Oxime Formation
The (E)-configured benzyloxyimino group is introduced via condensation:
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Reagents : Hydroxylamine-O-benzyl ether (1.5 equiv), sodium acetate buffer (pH 4.5).
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Conditions : Stirring at 0°C for 6 h, followed by extraction with ethyl acetate.
This step’s regioselectivity is controlled by the electron-withdrawing chloro group at C6, directing nucleophilic attack to C5.
Boc Protection of the Amino Group
The Boc group is installed using di-tert-butyl dicarbonate:
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Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.
Reaction Optimization Data
| Parameter | GP-1 | Patent WO2022084446 |
|---|---|---|
| Temperature | Reflux (40 h) | 0°C to RT |
| Solvent | 1,2-Dichloroethane | DCM |
| Catalyst | Zn-5 | DMAP |
| Yield (%) | 67 | 85–90 |
| Stereoselectivity (% ee) | >99 | Not reported |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions: 1733 cm⁻¹ (ester C=O), 1508 cm⁻¹ (Boc N-H bend).
Purification and Stability
Column Chromatography
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Stationary phase : Silica gel (230–400 mesh).
Industrial-Scale Adaptations
A 2019 patent describes a cost-effective route avoiding precious metal catalysts:
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Oxidative step : H₂O₂/Na₂WO₄ in MeOH/H₂O (1:1), 50°C, 8 h.
Challenges and Mitigation Strategies
Epimerization at C2
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new carbonyl-containing compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds similar to (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate exhibit significant antitumor properties. The benzyloxy imino group is believed to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents. A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed promising cytotoxicity against various cancer cell lines .
2. Enzyme Inhibition
This compound may serve as an enzyme inhibitor, particularly in pathways associated with cancer metabolism. The tert-butoxycarbonyl (Boc) group provides a protective mechanism during synthesis, allowing for selective modifications that can enhance inhibitory activity. Research has demonstrated that such modifications can lead to increased potency against specific enzymes involved in tumor growth .
Synthetic Biology Applications
1. Building Blocks for Peptide Synthesis
this compound can be utilized as a building block in peptide synthesis. The Boc group allows for easy removal under mild conditions, facilitating the assembly of complex peptides. This application is crucial in developing peptide-based therapeutics, which are gaining traction due to their specificity and reduced side effects .
2. Prodrug Development
The compound's structure makes it a suitable candidate for prodrug formulations. By modifying the functional groups, researchers can design prodrugs that enhance bioavailability and target delivery of active pharmaceutical ingredients (APIs). This strategy is particularly beneficial in improving the pharmacokinetic profiles of drugs used in treating chronic diseases .
Case Studies
Mechanism of Action
The mechanism of action of (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share functional or protective group similarities:
(S)-3-(((Benzyloxy)Carbonyl)Amino)-6-(tert-Butoxy)-6-Oxohexanoic Acid ()
- Molecular Formula: C₁₈H₂₅NO₆
- Functional Groups :
- Benzyloxycarbonyl (Cbz) and Boc-protected amines.
- Terminal carboxylic acid instead of ethyl ester.
- Comparison :
Dicyclohexylamine (S)-6-(((Benzyloxy)Carbonyl)Amino)-2-((tert-Butoxycarbonyl)Amino)Hexanoate ()
- Molecular Formula : C₃₁H₅₁N₃O₆
- Functional Groups :
- Dual protection (Boc and Cbz) on adjacent amines.
- Dicyclohexylamine counterion.
- Comparison: The dicyclohexylamine moiety enhances solubility in nonpolar solvents, whereas the target compound’s ethyl ester balances polarity. Lack of a chloro substituent simplifies synthetic pathways but reduces sites for further functionalization .
exo-6-Benzyloxycarbonylamino-3-Aza-Bicyclo[3.1.0]Hexane-3-Carboxylic Acid tert-Butyl Ester ()
- Functional Groups :
- Bicyclic scaffold with Cbz and Boc protection.
- Comparison: The rigid bicyclic structure imposes steric constraints absent in the linear hexanoate backbone of the target compound. Both employ Boc/Cbz strategies, but the target’s chloro group offers a unique site for nucleophilic substitution .
Comparative Analysis Table
Research Findings and Trends
- Protective Group Stability: Boc groups in all compounds are acid-labile but stable to bases, enabling selective deprotection . Benzyloxy-derived groups (Cbz, benzyloxyimino) require hydrogenolysis or acidic conditions, offering orthogonal strategies .
- Chloro Substituent : Unique to the target compound, this group enhances electrophilicity, enabling cross-coupling or substitution reactions absent in analogues .
- Stereochemical Impact : The (S,E) configuration in the target compound may influence biological activity or crystallization behavior, a factor less explored in simpler analogues .
Biological Activity
(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, with CAS number 1416134-59-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 366.86 g/mol. It features a chlorohexanoate backbone modified with a benzyloxy imino group and a tert-butoxycarbonyl amino group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆ClN₂O₅ |
| Molecular Weight | 366.86 g/mol |
| CAS Number | 1416134-59-2 |
| Solubility | Moderate (0.372 mg/ml) |
| Log P (octanol-water partition coefficient) | 2.49 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
The compound is believed to act through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.
- Anticancer Potential : Some research indicates that it may induce apoptosis in cancer cells, although detailed studies are still needed to confirm this effect.
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards certain cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate bioavailability, suggesting potential for oral administration .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step protection/deprotection strategies and stereochemical control. For example:
- Step 1 : Use TEMPO/NaClO₂ oxidation (for imine formation) under controlled pH and temperature (0–5°C, 18-hour reaction), followed by quenching with Na₂SO₃ to avoid over-oxidation .
- Step 2 : Coupling reactions (e.g., BBDI-mediated esterification in CH₂Cl₂) require anhydrous conditions and monitoring via TLC (Rf ~0.3 in hexane/EtOAc 3:1).
- Optimization : Increase yield by using excess benzyl alcohol (2.5 equiv) and chromatographic purification (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- NMR : Prioritize ¹H and ¹³C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 4.2–5.1 ppm for benzyloxy groups) and imine geometry (E-configuration via coupling constants) .
- IR : Validate carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and Boc groups) and imine (C=N at ~1640 cm⁻¹) .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98% ee) .
Q. How do protecting groups (e.g., tert-butoxycarbonyl, benzyloxy) influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Boc Group : Provides steric hindrance, preventing nucleophilic attack on the amine. Deprotection requires acidic conditions (TFA/CH₂Cl₂, 2 hr) .
- Benzyloxy Group : Stabilizes the imine moiety but may require hydrogenolysis (H₂/Pd-C) for removal, which could reduce chlorohexanoate side chains. Alternative: Use TEMPO-free conditions to retain functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis (e.g., racemization at the (S)-configured center)?
Methodological Answer:
- Diagnostic Tools : Use NOESY NMR to confirm spatial proximity of substituents (e.g., tert-butyl to ethyl group interactions) .
- Kinetic Control : Optimize reaction time (e.g., limit deprotection steps to <3 hr in TFA) to minimize racemization .
- Comparative Analysis : Cross-validate with X-ray crystallography (if crystalline) or electronic circular dichroism (ECD) for absolute configuration .
Q. What methodological approaches are recommended for analyzing conflicting spectral data (e.g., unexpected peaks in ¹³C NMR)?
Methodological Answer:
- Step 1 : Rule out solvent/impurity artifacts by repeating under deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Step 2 : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, a carbonyl signal at δ 170 ppm may indicate residual Boc-protected intermediates .
- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity (e.g., [M+Na]⁺ calc. 512.2014, obs. 512.2010) .
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced stability or bioactivity?
Methodological Answer:
- DFT Applications :
- Predict imine tautomerization barriers to assess hydrolytic stability (e.g., ΔG‡ >25 kcal/mol indicates shelf-stable E-configuration) .
- Simulate docking interactions (e.g., with enzyme active sites) to prioritize substituents for functionalization (e.g., chlorohexanoate chain modifications) .
- Validation : Correlate computational results with experimental stability assays (e.g., pH 7.4 buffer, 37°C, 48 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
